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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug
development professionals on the micronization of Flunisolide Hemihydrate, an active
pharmaceutical ingredient (API) used in inhalation therapies. Effective delivery to the
pulmonary system necessitates precise control over the API's particle size, with an optimal
aerodynamic diameter typically falling within the 1-5 um range for deep lung deposition.[1][2][3]
This guide details three primary micronization techniques: jet milling, spray drying, and
supercritical fluid (SCF) technology. For each method, we elucidate the underlying principles,
provide detailed application protocols, discuss critical process parameters, and outline post-
micronization characterization strategies. The objective is to equip scientists with the
foundational knowledge and practical methodologies to engineer flunisolide hemihydrate
particles with the desired physicochemical attributes for respiratory drug delivery.

Introduction: The Criticality of Particle Engineering
for Inhaled Corticosteroids

Flunisolide hemihydrate is a synthetic corticosteroid with potent anti-inflammatory properties,
making it a cornerstone for the maintenance treatment of asthma and allergic rhinitis.[4][5][6]
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For inhaled therapeutics, the efficacy is profoundly linked to the drug's ability to reach its site of
action within the respiratory tract. The aerodynamic behavior of the API particles governs their
deposition pattern. Particles larger than 5 um tend to impact in the oropharyngeal region,
leading to local side effects and reduced lung dose, while particles smaller than 0.5 um may be
exhaled.[2] Therefore, particle size reduction, or micronization, is a critical manufacturing step
to engineer API particles within the 1-5 um "sweet spot" for effective delivery to the bronchioles
and alveoli.[2][3][7]

This process not only influences the aerodynamic performance but also enhances the API's
surface area, which can improve dissolution rates and the homogeneity of powder blends in dry
powder inhalers (DPIs).[3][8] However, the high energy input during micronization can risk
altering the solid-state properties of the API, such as inducing polymorphic transitions or
generating amorphous content, which can impact the product's stability and performance.[8]
Consequently, a robust micronization strategy must be paired with comprehensive solid-state
and particle characterization.

Physicochemical Properties of Flunisolide
Hemihydrate

A thorough understanding of the API's properties is fundamental to selecting and optimizing a
micronization process. Flunisolide can exist in multiple crystalline forms, including two
anhydrous polymorphs and a hemihydrate, each with distinct physicochemical properties.[9]
The commercial form is typically the hemihydrate.[9]
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Property Value Source(s)

60-Fluoro-11p3, 16a, 17, 21-
tetrahydroxypregna-1, 4-diene-

Chemical Name 3, 20-dione cyclic-16, 17- [10]
acetal with acetone,

hemihydrate

Molecular Formula C24H31FOs * Y2 H20 [10]

Molecular Weight 443.51 g/mol [10]

White to creamy white
Appearance ] [10][11]
crystalline powder

Melting Point ~245°C [11]

Soluble in acetone and ethyl
Solubility alcohol; practically insoluble in [10][11][12]

water.

Hemihydrate and at least two
Solid-State Forms anhydrous crystalline forms [O1[13]

have been identified.

Micronization Technologies for Flunisolide
Hemihydrate

The choice of micronization technology depends on the desired particle characteristics, the
physicochemical properties of the API, and scalability requirements. We will explore three
dominant techniques: jet milling, spray drying, and supercritical fluid (SCF) methods.

Jet Milling (Fluid Energy Milling)

Jet milling is the most established and widely utilized method for micronizing corticosteroids for
inhalation products.[8][14][15] The process operates on the principle of fluid energy-driven,
particle-on-particle collision, which minimizes heat generation and contamination, making it
ideal for heat-sensitive crystalline materials like flunisolide.[14][16]
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Unmicronized API is introduced into a grinding chamber where high-velocity streams of
compressed gas (typically nitrogen or air) create a turbulent vortex.[15] Particles are
accelerated within this vortex, leading to high-energy collisions with each other, resulting in size
reduction through impact and abrasion.[14][15] An integrated classifier within the mill uses
inertial forces to separate particles, allowing only those that have reached the target size to
exit, while larger patrticles are retained for further milling.[14][17]

Input Jet Mill System Output
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Flunisolide Hemihydrate |_Feed Ra Screw Feeder Grlnc_jlng Chgr_nber Internal Classifier Fine Particles Cyclone/Bag Filter Micronized API
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A

Grinding & Venturi
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(N2 or Air)

Click to download full resolution via product page
Caption: Workflow for a typical jet milling operation.

o System Preparation: Ensure the jet mill, cyclone collector, and filter housing are clean, dry,
and assembled according to cGMP standards.

o Parameter Setup: Set the critical process parameters. For flunisolide, typical starting points
might be:

o Grinding Pressure: 6-8 bar. Higher pressure generally leads to smaller particles.
o Venturi/Injector Pressure: 4-6 bar. This controls the suction and introduction of the powder.

o Feed Rate: 0.5-5 kg/hr (lab/pilot scale). The feed rate must be controlled to avoid
overloading the mill, which can reduce efficiency.

o Execution:
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o Start the gas flow to the grinding and venturi nozzles to establish the vortex.

o Initiate the screw feeder to introduce the coarse flunisolide hemihydrate into the gas
stream.

o Monitor the pressure differentials and product collection rate throughout the run.

o Collection: The micronized product is separated from the gas stream in the cyclone collector
and/or bag filter.

e Shutdown & Sampling: Once the feed is complete, purge the system with gas to collect any
remaining product. Carefully collect the micronized API for characterization.

Parameter Effect on Product Rationale

) ) ) ) Increases the kinetic energy of
Primary driver for particle size; _
o ) ) the gas streams, leading to
Grinding Pressure higher pressure results in ]
more forceful particle

smaller particles.

collisions.[14]

Feed Rate

Affects particle residence time
and milling efficiency. Too high
a rate can lead to larger

particles.

A higher solid-to-gas ratio
reduces the mean free path
and collision energy,

decreasing milling efficiency.

Classifier Speed/Design

Determines the cut-off point for

the particle size of the exiting

product.

Controls the balance between
centrifugal and drag forces on
the particles, dictating which
size fraction can escape the

grinding zone.

Spray Drying

Spray drying is a versatile particle engineering technique that transforms a liquid feed into a dry

powder in a single step.[18] It is particularly useful for producing amorphous or composite

particles and offers excellent control over particle size and morphology.[1][19]
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A solution or suspension of the API (the "feed") is atomized into fine droplets inside a hot drying
chamber.[18] A stream of hot gas (e.g., nitrogen) rapidly evaporates the solvent from the
droplets, causing the solid API to precipitate as fine, dry particles. The particle characteristics
are influenced by the interplay between formulation properties (concentration, solvent system)
and process parameters (temperatures, gas flow, atomization).[20][21] For flunisolide, which is
poorly water-soluble, a solution in an organic solvent like ethanol or acetone, or a mixture with
water, is required.[20]

Output

Input Spray Dryer System Powder Separation [Cyclone Col\ectoD—»[Micronized Powdea
Flunisolide in Feed Rate [ \ Two-Fluid Nozzle) Droplet Formation
Solvent (e.g., Ethanol) \Feed Pump) (Atomization) Drying Chamber
_ A4
Inlet Temperature Solvent Vapor
& Flow Rate

Drying Gas (N2)

Click to download full resolution via product page
Caption: General workflow for a spray drying operation.

o Feed Preparation: Prepare a solution of flunisolide hemihydrate in a suitable solvent (e.g.,
95% ethanol) at a specific concentration (e.g., 1-2% w/v). Ensure the API is fully dissolved.

e System Preparation: Assemble the spray dryer with a two-fluid nozzle. Ensure the system is
inert with nitrogen if using a flammable solvent.

o Parameter Setup:

o Inlet Temperature: 100-140°C. This must be high enough for rapid evaporation but below
the degradation temperature of flunisolide.
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o Atomization Gas Flow/Pressure: Controls droplet size. Higher flow/pressure typically
results in smaller particles.[19]

o Feed Pump Rate: 5-15 mL/min (lab scale). Influences the outlet temperature and particle
size.[21]

o Drying Gas Flow Rate: Ensures efficient drying and powder conveyance.
e Execution:
o Start the drying gas flow and heat the system to the target inlet temperature.
o Begin pumping the solvent-only to stabilize the system temperatures.
o Switch to the flunisolide feed solution to commence particle formation.

o Collection: The dried powder is collected from the cyclone. The process yield can be a
challenge for very fine particles (<5 um), which may require high-efficiency cyclones or
filters.[19]

o Shutdown & Sampling: After the feed is exhausted, continue gas flow to dry and collect any
remaining powder. Collect the product for analysis.
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Parameter

Effect on Product

Rationale

Feed Concentration

Directly impacts final particle
size; higher concentration

leads to larger particles.

A more concentrated droplet
contains more solid mass,
resulting in a larger particle

upon solvent evaporation.[19]

Inlet Temperature

Affects drying rate, particle
morphology, and residual

solvent.

Higher temperatures lead to
faster evaporation, which can
result in hollow or more porous
particles and lower residual

solvent.

Atomization Pressure

Key determinant of initial
droplet size; higher pressure
yields smaller droplets and

thus smaller final particles.

Increases the energy applied
to break up the liquid feed into
a fine spray.[19]

Feed Rate

Influences drying efficiency

and outlet temperature.

A higher feed rate introduces
more liquid, lowering the outlet
temperature and potentially
leading to incomplete drying if
not balanced with inlet

temperature and gas flow.[21]

Supercritical Fluid (SCF) Technologies

SCF technologies are advanced particle formation methods that use fluids above their critical

temperature and pressure (e.g., supercritical COz2) as either solvents or anti-solvents.[8][22]

These techniques offer a solvent-free or reduced-solvent approach to producing micronized

particles with a narrow size distribution.[23]

The SAS process is well-suited for substances like flunisolide that are poorly soluble in

supercritical CO2 but soluble in organic solvents.[24] In this process:

e The APl is dissolved in a conventional organic solvent (e.g., acetone).

e This solution is sprayed through a nozzle into a vessel filled with supercritical CO-.
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e The CO:2 acts as an anti-solvent, as it is highly miscible with the organic solvent but not the
API. This rapid miscibility causes a massive and fast supersaturation of the API in the
mixture, leading to its precipitation as fine, uniform particles.[24][25]
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Flunisolide in o
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High-Pressure System

(Solution Pump)

Spray into scCO2
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Caption: Schematic of a Supercritical Anti-Solvent (SAS) process.

o Feed Preparation: Dissolve flunisolide hemihydrate in a suitable solvent like acetone or
ethanol to a specific concentration.

e System Pressurization & Heating:

o Pump liquid COz: into the precipitation vessel until the desired pressure (e.g., 100-150 bar)
IS reached.

o Heat the vessel to the target temperature (e.g., 40-50°C) to bring the COz into a
supercritical state.

o Execution:

o Once the system is stable, pump the flunisolide solution through the nozzle into the
precipitation vessel at a controlled flow rate.

o The interaction with scCO2 causes the flunisolide to precipitate onto a filter within the
vessel.

e Washing & Depressurization:

o After the solution has been fully injected, continue to flow pure scCO:2 through the vessel
to wash away any residual solvent from the precipitated particles.

o Slowly and carefully depressurize the vessel.

e Collection: Open the vessel and collect the dry, micronized powder from the filter.
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Parameter

Effect on Product

Rationale

Pressure & Temperature

Affects scCO2 density and
solvent power, influencing

nucleation and growth kinetics.

Higher density (higher
pressure at a given temp)
generally enhances the anti-
solvent effect, leading to faster
precipitation and smaller

particles.

Solution Concentration

Higher concentrations can lead
to larger particles or

agglomeration.

Affects the level of
supersaturation achieved upon

mixing with the anti-solvent.

Solution Flow Rate

Influences the mixing
dynamics and supersaturation

profile within the vessel.

A lower solution flow rate
relative to the CO2 volume
generally favors the formation

of smaller particles.[24]

Nozzle Design

Affects the initial droplet size of
the sprayed solution, impacting

the mass transfer rate.

Finer droplets provide a larger
surface area for interaction
with the scCOz, promoting
more rapid and uniform

precipitation.

Post-Micronization Characterization

Characterizing the API after micronization is a mandatory step to ensure the process has
yielded a product with the desired attributes and has not adversely affected its critical quality

attributes.[26]

Particle Size Distribution (PSD) Analysis

o Objective: To quantify the size distribution of the micronized powder and confirm it is within

the target range for inhalation (1-5 um).

o Primary Technique: Laser Diffraction

o Protocol:
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» Disperse a small, representative sample of the micronized powder in a suitable non-
solvent dispersant (e.g., air for dry dispersion, or a saturated solution of flunisolide in a
non-solvent for wet dispersion).

» Analyze the sample using a laser diffraction instrument (e.g., Malvern Mastersizer).

» Record the volumetric particle size distribution, paying close attention to the Dv10, Dv50
(median), and Dv90 values, and the span of the distribution.[27]

o Aerodynamic Performance: Cascade Impaction
o Protocol:
» Load the micronized powder into a suitable dry powder inhaler device.

» Actuate the inhaler through a cascade impactor (e.g., Next Generation Impactor, NGI) at
a defined flow rate.

» Quantify the amount of flunisolide deposited on each stage of the impactor using a
validated analytical method like HPLC.[28][29]

» Calculate the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction
(FPF), which is the fraction of the dose with an aerodynamic diameter <5 pm.[1][28]

Solid-State Characterization

e Objective: To detect any changes in the crystalline form (polymorphism) or the introduction of
amorphous content, which can affect stability, solubility, and handling.[26]

» Technique 1: X-Ray Powder Diffraction (XRPD)
o Protocol:
» Prepare a flat, packed sample of the micronized powder.

» Scan the sample over a relevant 20 range (e.g., 2° to 40°).
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» Compare the resulting diffractogram to that of the unmicronized starting material. The
appearance of new peaks or a broad "halo" pattern indicates a polymorphic change or
the presence of amorphous content, respectively.[9][26]

e Technique 2: Differential Scanning Calorimetry (DSC)
o Protocol:

» Accurately weigh 2-5 mg of the micronized powder into an aluminum DSC pan and seal
it.

» Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

» Analyze the thermogram for changes in the melting endotherm (broadening, shifting, or
appearance of new thermal events) compared to the starting material, which can
indicate physical instability or changes in crystallinity.[9][30]

Morphological Analysis

» Objective: To visually inspect the particle shape, surface texture, and extent of
agglomeration.

e Technique: Scanning Electron Microscopy (SEM)
o Protocol:
= Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

» Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent
charging.

» Image the sample in the SEM at various magnifications.

» Observe the particle morphology (e.g., crystalline blocks from jet milling, spherical
particles from spray drying) and assess the degree of aggregation.[3]

Comparative Summary of Micronization Techniques
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Supercritical Anti-

Feature Jet Millin Spray Dryin
< AR Solvent (SAS)
o Particle-particle Solvent evaporation Anti-solvent
Principle o N
collision from droplets precipitation
Typical Particle Size 1-10 pm 1-50 pm 0.1-5 pym

Particle Shape

Irregular, crystalline

fragments

Spherical (solid or

hollow)

Varies (often
crystalline, can be

spherical)

Solid State

Generally preserves
crystallinity; can
create surface

amorphization.

Often produces
amorphous or co-

amorphous particles.

Typically produces
crystalline particles

with high purity.

Thermal Stress

Low

High (brief exposure)

Low

None (process gas

High (organic or

Moderate (organic

Solvent Use
only) agueous) solvent + COz2)
N Well-established and Well-established and More complex; scaling
Scalability ]
highly scalable. scalable. can be a challenge.
) o Engineering particle Producing highly pure,
Micronizing stable, ) ) )
) morphology; creating crystalline particles
Best For... crystalline APIs for )
DR amorphous with a narrow PSD;
S.
dispersions. solvent-sensitive APIs.
Conclusion

The successful development of an inhaled flunisolide hemihydrate product is contingent upon

the precise engineering of its particle size distribution. Jet milling remains the industry standard

for this crystalline API, offering a robust, scalable, and solvent-free method to achieve the

target 1-5 um size range.[7][15] Spray drying provides greater flexibility in engineering particle

morphology and can be used to improve solubility by creating amorphous solid dispersions,

though it involves solvents and thermal stress.[18][31] Supercritical fluid technologies,

particularly the SAS process, represent a promising but more complex alternative for producing

highly uniform, crystalline particles with minimal thermal or mechanical stress.[22][24]
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The selection of the optimal technique requires a careful consideration of the desired final
product attributes, the inherent properties of flunisolide hemihydrate, and manufacturing
constraints. Regardless of the method chosen, a comprehensive post-micronization
characterization protocol—encompassing particle size, solid-state form, and morphology—is
essential to guarantee the quality, stability, and in-vivo performance of the final drug product.
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» To cite this document: BenchChem. [Application Notes and Protocols for the Micronization of
Flunisolide Hemihydrate API]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238450/docs#application-notes-and-protocols-for-
the-micronization-of-flunisolide-hemihydrate-api]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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